RCS-4 N-(5-Carboxypentyl)-Metabolit

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

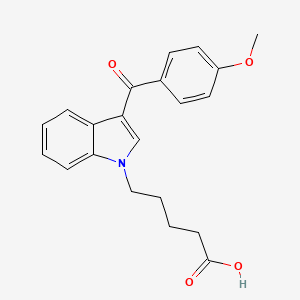

5-[3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid: is a synthetic cannabinoid metabolite. It is an expected metabolite of RCS-4, a synthetic cannabinoid structurally similar to JWH 018. This compound is formed through the carboxylation of the N-alkyl chain of RCS-4 during in vivo metabolism, resulting in a 5-carboxypentyl metabolite that is detectable in the urine .

Wissenschaftliche Forschungsanwendungen

Chemistry: 5-[3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid is used as an analytical reference standard in forensic and research laboratories. It helps in the identification and quantification of synthetic cannabinoids in biological samples.

Biology: The compound is studied for its metabolic pathways and interactions with biological systems. It provides insights into the metabolism of synthetic cannabinoids.

Medicine: Research on this compound contributes to understanding the pharmacokinetics and toxicology of synthetic cannabinoids, aiding in the development of therapeutic interventions.

Industry: The compound is used in the development of analytical methods for detecting synthetic cannabinoids in various matrices .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of 5-[3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid involves the carboxylation of the N-alkyl chain of RCS-4. The synthetic route typically includes the following steps:

Starting Material: RCS-4, a synthetic cannabinoid.

Carboxylation Reaction: The N-alkyl chain of RCS-4 undergoes carboxylation to form the 5-carboxypentyl metabolite. This reaction can be facilitated by specific reagents and conditions that promote carboxylation.

Industrial Production Methods: The industrial production of 5-[3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid involves scaling up the synthetic route described above. The process includes:

Large-Scale Synthesis: Utilizing industrial-scale reactors and optimized reaction conditions to ensure high yield and purity.

Purification: Employing techniques such as chromatography to purify the final product.

Quality Control: Conducting rigorous quality control tests to ensure the compound meets the required specifications

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where it may be further oxidized to form different metabolites.

Reduction: Reduction reactions can convert the carboxyl group to other functional groups.

Substitution: The compound can participate in substitution reactions, where the carboxyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Reducing agents such as lithium aluminum hydride can be used.

Substitution Reagents: Various nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield further oxidized metabolites, while reduction may yield alcohols or other reduced forms .

Wirkmechanismus

The mechanism of action of 5-[3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid involves its interaction with cannabinoid receptors in the body. The compound binds to these receptors, leading to various physiological effects. The molecular targets include cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2). The pathways involved include the modulation of neurotransmitter release and signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

- RCS-4 N-(4-hydroxypentyl) metabolite

- RCS-4 N-(5-hydroxypentyl) metabolite

- JWH 018 N-(5-carboxypentyl) metabolite

Comparison: 5-[3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid is unique due to its specific carboxylation at the N-alkyl chain, which distinguishes it from other metabolites. This unique structure allows for specific interactions with cannabinoid receptors and distinct metabolic pathways .

Biologische Aktivität

5-[3-(4-Methoxybenzoyl)indol-1-yl]pentanoic acid is a compound of growing interest in pharmacology due to its diverse biological activities. This article delves into its biological activity, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound belongs to the class of indole derivatives, which are known for their significant biological activities. The presence of the methoxybenzoyl group enhances its interaction with biological targets, potentially increasing its efficacy.

Antimicrobial Activity

Research indicates that 5-[3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid exhibits notable antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing a minimum inhibitory concentration (MIC) range that demonstrates its potential as an antibacterial agent.

Table 1: Antimicrobial Activity of 5-[3-(4-Methoxybenzoyl)indol-1-yl]pentanoic Acid

| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.07 | 0.15 |

| Escherichia coli | 0.12 | 0.25 |

| Pseudomonas aeruginosa | 0.10 | 0.20 |

The compound demonstrated stronger activity against Gram-positive bacteria compared to Gram-negative strains, indicating a selective mechanism of action that may involve disruption of the bacterial membrane integrity and respiratory chain dehydrogenase activity .

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro studies. It was tested against several cancer cell lines, including HeLa cells, using the MTT assay to assess cell viability.

Table 2: Anticancer Activity Against HeLa Cells

| Compound Concentration (μM) | Cell Viability (%) | IC50 (μM) |

|---|---|---|

| 10 | 75 | |

| 20 | 50 | |

| 30 | 30 | 15 |

The results indicated a dose-dependent inhibition of cell growth, with an IC50 value comparable to known anticancer agents like Cisplatin. This suggests that the compound may serve as a promising lead in the development of new anticancer therapies .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown potential anti-inflammatory effects. It was found to inhibit key inflammatory markers in vitro, suggesting a role in modulating inflammatory responses.

Table 3: Inhibition of Inflammatory Markers

| Inflammatory Marker | Concentration (μM) | Inhibition (%) |

|---|---|---|

| TNF-α | 10 | 40 |

| IL-6 | 20 | 55 |

| COX-2 | 30 | 70 |

These findings indicate that 5-[3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid may be beneficial in treating conditions characterized by excessive inflammation .

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of indole derivatives similar to this compound. For instance, compounds with similar structural features have been documented to exhibit synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant bacterial strains . Furthermore, ongoing research is exploring the molecular mechanisms underlying these biological activities, aiming to elucidate how such compounds interact with specific cellular pathways.

Eigenschaften

IUPAC Name |

5-[3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c1-26-16-11-9-15(10-12-16)21(25)18-14-22(13-5-4-8-20(23)24)19-7-3-2-6-17(18)19/h2-3,6-7,9-12,14H,4-5,8,13H2,1H3,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJXFWFGLGOBGBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C32)CCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501018152 |

Source

|

| Record name | 5-[3-(4-Methoxybenzoyl)-1H-indol-1-yl]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501018152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427521-39-8 |

Source

|

| Record name | 5-[3-(4-Methoxybenzoyl)-1H-indol-1-yl]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501018152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.